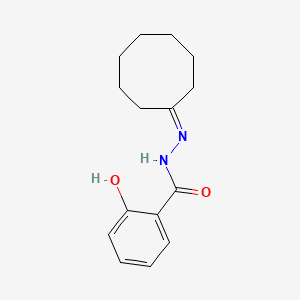

N'-环辛亚甲基-2-羟基苯甲酰肼

描述

“N’-cyclooctylidene-2-hydroxybenzohydrazide” is a chemical compound that is related to 2-hydroxybenzohydrazide (HBH). HBH has been studied for its efficacy against pyrexia, inflammation, and nociception . It has also been evaluated for its therapeutic effects on oxidative stress and C-reactive proteins .

Synthesis Analysis

The synthesis of similar compounds, such as N’- (furan-2-ylmethylene)-2-hydroxybenzohydrazide (H2L), has been reported. The ligand was synthesized and characterized through various spectral studies, which revealed that the free ligand existed in keto form . The ligand, upon reaction with Cu(II), Co(II), Ni(II), and Zn(II) acetates, yielded complexes with a stoichiometric ratio of 1:2 (M:L) .Molecular Structure Analysis

While specific molecular structure analysis for “N’-cyclooctylidene-2-hydroxybenzohydrazide” is not available, related compounds such as 2-hydroxybenzohydrazide have been studied. Computational studies have shown that HBH exhibited an affinity for COX-I/II target receptors .科学研究应用

杂环化合物的合成

与 N'-环辛亚甲基-2-羟基苯甲酰肼相关的化合物的一个重要应用是合成各种杂环化合物。研究表明,类似于 2-羟基苯甲酰肼的酰肼的环化可以导致形成 1,3,4-恶二唑衍生物、噻唑烷酮、1,3,4-噻二唑和吡唑酮衍生物。这些过程通常涉及与乙酸酐、硫酸、巯基乙酸或乙酰乙酸乙酯的反应 (Sarshira 等人,2016 年)。

席夫碱化合物的开发

源自类似酰肼的席夫碱化合物已在各种应用中显示出潜力。例如,由 3-羟基苯甲酰肼和水杨醛合成的化合物已对其抗菌活性进行了测试 (Wang 等人,2008 年)。这种席夫碱通常显示出分子间氢键,形成有助于其生物活性的复杂结构。

在药物发现中的应用

与 N'-环辛亚甲基-2-羟基苯甲酰肼在结构上相关的化合物通常因其在药物发现中的潜力而被探索,特别是因其抗菌和抗肿瘤活性。对羟基苯甲酰肼的一些衍生物已显示出显着的抗分枝杆菌和抗肿瘤活性,表明其作为药物先导的潜力 (Bhole 和 Bhusari,2011 年)。

研究分子相互作用

这些化合物的研究还扩展到了解它们的分子相互作用,例如与人血清白蛋白的结合。这对于评估它们作为治疗剂的潜力至关重要。例如,已经研究了某些腙衍生物与人血清白蛋白的相互作用,以评估它们的生物活性和结合特性 (Tong 等人,2015 年)。

催化和化学性质

2-羟基苯甲酰肼的一些衍生物用作催化反应中的配体,表明它们在合成化学中的潜力。例如,已经研究了它们在水中铜催化的 CN 偶联反应中的用途,突出了它们在环保方案中的效用 (Yan 等人,2014 年)。

作用机制

Target of Action

CBDivE_008909, also known as SR-01000200248 or N’-cyclooctylidene-2-hydroxybenzohydrazide, is a complex compound with multiple potential targets. It is known to interact with cannabinoid receptors of the endocannabinoid system, which are found in numerous areas of the body, including the peripheral and central nervous systems .

Mode of Action

It is known that it acts on cannabinoid (cb) receptors of the endocannabinoid system, which are found in numerous areas of the body, including the peripheral and central nervous systems . This interaction with CB receptors can lead to a variety of physiological responses, including changes in pain sensation, mood, appetite, and memory .

Biochemical Pathways

CBDivE_008909 affects various biochemical pathways through its interaction with the endocannabinoid system. These effects are largely mediated through two members of the G-protein coupled receptor family, cannabinoid receptors 1 and 2 (CB1 and CB2) . The modulation of neurotransmitter release by the endocannabinoid system regulates cognition, pain sensation, appetite, memory, sleep, immune function, and mood among many other bodily systems .

Result of Action

The molecular and cellular effects of CBDivE_008909’s action are diverse due to its interaction with the endocannabinoid system. It has shown promise as a therapeutic and pharmaceutical drug target, with potential applications in a variety of medical conditions ranging from anxiety to epilepsy . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of CBDivE_008909. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets . Understanding these factors is crucial for optimizing the use of CBDivE_008909 in therapeutic applications.

属性

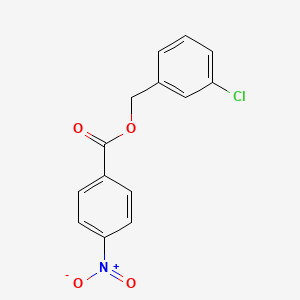

IUPAC Name |

N-(cyclooctylideneamino)-2-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c18-14-11-7-6-10-13(14)15(19)17-16-12-8-4-2-1-3-5-9-12/h6-7,10-11,18H,1-5,8-9H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAHBSBXPWBLDSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(=NNC(=O)C2=CC=CC=C2O)CCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-cyclooctylidene-2-hydroxybenzohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5769096.png)

![N-[4-(diethylamino)phenyl]-N'-(2,5-dimethoxyphenyl)urea](/img/structure/B5769104.png)

![2-phenyl-2H-pyrazolo[3,4-e][1,2,4]triazin-7-yl acetate](/img/structure/B5769121.png)

![2-[(4-methoxyphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5769134.png)

![2-fluoro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5769154.png)

![3-methyl-2-oxo-N-[2-(2-thienyl)ethyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B5769172.png)

![N-(4-chlorophenyl)-N'-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5769207.png)